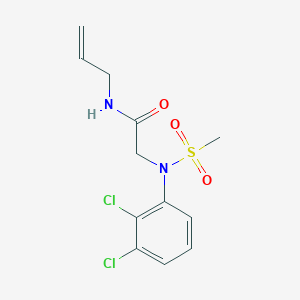
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-47273, is a novel and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
作用机制
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and drug addiction. This compound binds to a specific site on mGluR5 and increases the affinity of the receptor for its endogenous ligand, glutamate. This results in increased mGluR5 signaling and downstream effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate mGluR5 signaling in various brain regions, including the prefrontal cortex, hippocampus, and striatum. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to reduce drug-seeking behavior and anxiety in animal models of addiction and anxiety disorders, respectively. These effects are likely due to the modulation of mGluR5 signaling in these brain regions.
实验室实验的优点和局限性
One advantage of using N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for mGluR5. This allows for specific modulation of mGluR5 signaling without affecting other receptors or neurotransmitter systems. In addition, this compound has been shown to have good pharmacokinetic properties and can be administered orally, which makes it a convenient tool for in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental paradigms.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR5 PAMs that can be used as therapeutic agents. Finally, future research may focus on the role of mGluR5 signaling in other physiological and pathological processes, such as pain, inflammation, and cancer.
科学研究应用
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. Studies have shown that this compound can modulate mGluR5 signaling and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to reduce drug-seeking behavior and anxiety in animal models of addiction and anxiety disorders, respectively. These findings suggest that this compound may have therapeutic potential in the treatment of these disorders.
属性
IUPAC Name |
2-(2,3-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-3-7-15-11(17)8-16(20(2,18)19)10-6-4-5-9(13)12(10)14/h3-6H,1,7-8H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINVXWCVGOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



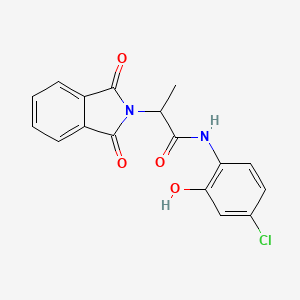
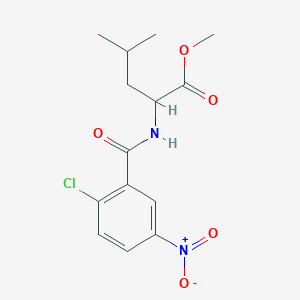
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)

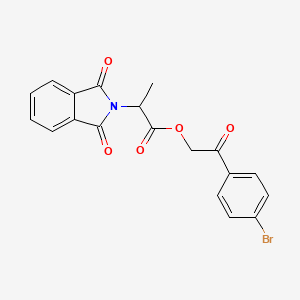
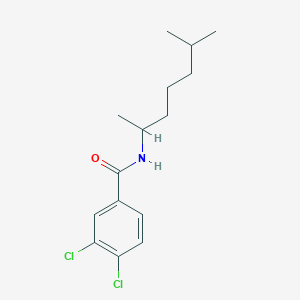
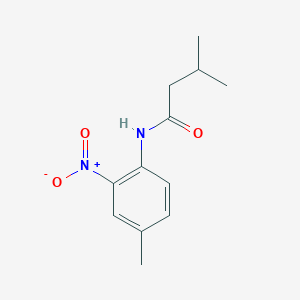
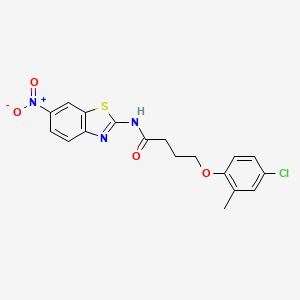

![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)